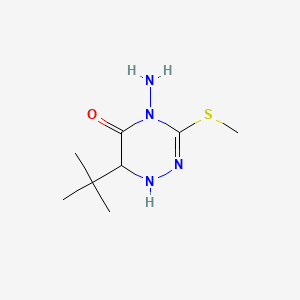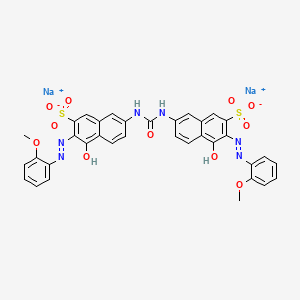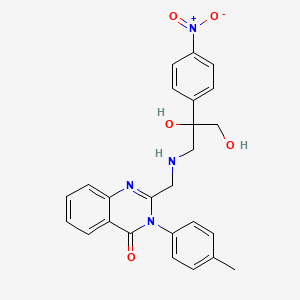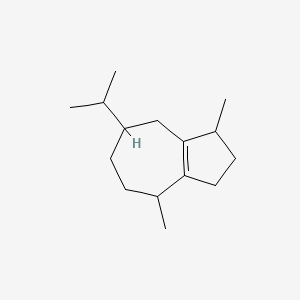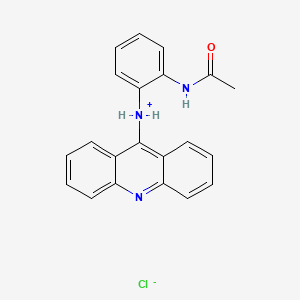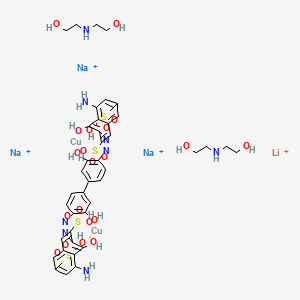
Cuprate(4-), (mu-((3,3'-((3,3'-di(hydroxy-kappaO)(1,1'-biphenyl)-4,4'-diyl)bis(azo-kappaN1))bis(5-amino-4-(hydroxy-kappaO)-2,7-naphthalenedisulfonato))(8-)))bis(2,2'-(imino-kappaN)bis(ethanol-kappaO))di-, lithium trisodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cuprate(4-), (mu-((3,3’-((3,3’-di(hydroxy-kappaO)(1,1’-biphenyl)-4,4’-diyl)bis(azo-kappaN1))bis(5-amino-4-(hydroxy-kappaO)-2,7-naphthalenedisulfonato))(8-)))bis(2,2’-(imino-kappaN)bis(ethanol-kappaO))di-, lithium trisodium is a complex chemical compound with a unique structure
Vorbereitungsmethoden
The synthesis of this compound involves multiple steps, including the formation of azo bonds and the coordination of copper ions. The reaction conditions typically require controlled temperatures and pH levels to ensure the proper formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azo bonds can be reduced to form amines.
Substitution: The sulfonato groups can participate in substitution reactions with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of this compound involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, this compound is unique due to its complex structure and the presence of multiple functional groups. Similar compounds include:
- **Cuprate(3-), (mu-(7-(2-(3,3’-di(hydroxy-kappaO)-4’-(2-(2-(hydroxy-kappaO)-1-naphthalenyl)diazenyl-kappaN1)(1,1’-biphenyl)-4-yl)diazenyl-kappaN1)-8-(hydroxy…
- Cuprate 3D-FC41648
These compounds share some structural similarities but differ in their specific functional groups and coordination properties, which can lead to differences in their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
74592-99-7 |
|---|---|
Molekularformel |
C40H46Cu2LiN8Na3O20S4+4 |
Molekulargewicht |
1290.1 g/mol |
IUPAC-Name |
lithium;trisodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-hydroxyphenyl]-2-hydroxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid;copper;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C32H24N6O16S4.2C4H11NO2.2Cu.Li.3Na/c33-19-11-17(55(43,44)45)5-15-9-25(57(49,50)51)29(31(41)27(15)19)37-35-21-3-1-13(7-23(21)39)14-2-4-22(24(40)8-14)36-38-30-26(58(52,53)54)10-16-6-18(56(46,47)48)12-20(34)28(16)32(30)42;2*6-3-1-5-2-4-7;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);2*5-7H,1-4H2;;;;;;/q;;;;;4*+1 |
InChI-Schlüssel |
AMMIEIGIBXAZCY-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O.C(CO)NCCO.C(CO)NCCO.[Na+].[Na+].[Na+].[Cu].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


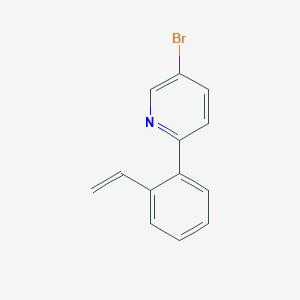

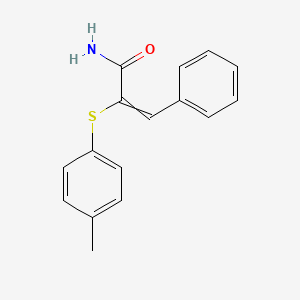
![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)

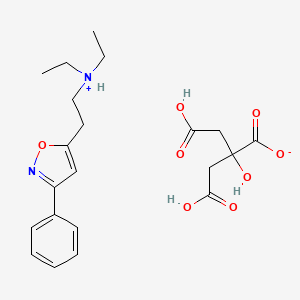
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)

![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)
